1-Bromohexane

Catalog No.
S583542
CAS No.
111-25-1
M.F
C6H13Br
M. Wt
165.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromohexane

CAS Number

111-25-1

Product Name

1-Bromohexane

IUPAC Name

1-bromohexane

Molecular Formula

C6H13Br

Molecular Weight

165.07 g/mol

InChI

InChI=1S/C6H13Br/c1-2-3-4-5-6-7/h2-6H2,1H3

InChI Key

MNDIARAMWBIKFW-UHFFFAOYSA-N

SMILES

CCCCCCBr

solubility

1.56e-04 M

Synonyms

1-Bromo-hexane; 1-Hexane bromide; 1-Hexylbromide; Hexyl bromide; NSC 71206; n-Hexyl bromide

Canonical SMILES

CCCCCCBr

The exact mass of the compound 1-Bromohexane is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.56e-04 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 71206. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Halogenated - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Bromohexane is a primary alkyl halide characterized by a labile carbon-bromine bond (dissociation energy ~285 kJ/mol), making it a cornerstone reagent for nucleophilic substitution (SN2) and organometallic synthesis. In industrial and laboratory procurement, it is primarily sourced as a C6 building block for the synthesis of active pharmaceutical ingredients (APIs), quaternary ammonium compounds, and advanced optoelectronic polymers such as poly(3-hexylthiophene) (P3HT). Its boiling point of approximately 155°C and liquid state at room temperature allow for straightforward handling and processability in standard reactor setups. Compared to its chlorinated and iodinated analogs, 1-bromohexane offers a quantified balance of bond dissociation energy and material cost, establishing it as the standard hexylating agent for scalable chemical manufacturing [1].

Substituting 1-bromohexane with 1-chlorohexane or 1-iodohexane severely disrupts established manufacturing economics and reaction kinetics. The C-Cl bond in 1-chlorohexane is significantly stronger (~339 kJ/mol), often resulting in sluggish SN2 reactions that require elevated temperatures, extended cycle times, or the addition of phase-transfer catalysts to achieve acceptable yields. Conversely, while 1-iodohexane is kinetically faster, it is highly light-sensitive, prone to elimination side reactions, and typically costs up to ten times more per unit, making it unviable for bulk scale-up[1]. Furthermore, substituting the hexyl chain with pentyl or octyl analogs fundamentally alters the lipophilicity and steric profile of the downstream product, which can critically degrade the solubility and solid-state packing of advanced materials like P3HT .

Nucleophilic Substitution (SN2) Kinetics and Cost Efficiency

In comparative kinetic studies of haloalkanes in polar aprotic solvents, the leaving group significantly dictates the reaction rate and process economics. 1-Bromohexane reacts at an order of magnitude faster than 1-chlorohexane at standard temperatures. While 1-iodohexane reacts approximately 4 times faster than 1-bromohexane, procurement data indicates that 1-iodohexane is nearly 10 times the unit price of the bromide. Furthermore, 1-chlorohexane is often over three times the unit price of 1-bromohexane in certain bulk contexts or requires costly heating and catalytic activation to drive the reaction to completion[1].

Evidence DimensionRelative reaction rate and unit cost
Target Compound Data1-Bromohexane (Baseline rate, lowest relative unit cost)
Comparator Or Baseline1-Chlorohexane (Slowest rate, requires heating); 1-Iodohexane (~4x faster rate, ~10x higher cost)
Quantified Difference1-Bromohexane avoids the 10x cost premium of iodides while overcoming the kinetic bottlenecks of chlorides.
ConditionsPolar aprotic solvent, standard SN2 nucleophilic attack

Procurement teams can achieve rapid, high-yield alkylation without absorbing the prohibitive costs and stability issues associated with iodinated analogs.

Yield Superiority in Aqueous C-H Alkylation for Optoelectronics

The synthesis of defect-free dialkylated fluorene monomers is critical for optoelectronic devices. In a metal-free, aqueous C-H alkylation protocol at 70°C, 1-bromohexane achieved a highly efficient 96% yield of the dialkylated product. In contrast, the less reactive 1-chlorohexane yielded only 85% under identical conditions and required extended reaction times [1]. The use of 1-bromohexane also successfully suppressed the formation of unwanted fluorenone byproducts, ensuring high-purity monomer generation.

Evidence DimensionDialkylated product yield
Target Compound Data1-Bromohexane (96% yield)
Comparator Or Baseline1-Chlorohexane (85% yield)
Quantified Difference+11% absolute yield improvement and faster completion.
ConditionsAqueous conditions, 70°C, phase-transfer catalyst (TBAI), 7 hours

Higher yields and the suppression of oxidized byproducts directly reduce purification bottlenecks in the scale-up of optoelectronic polymers.

Chain-Length Specificity in Poly(3-hexylthiophene) (P3HT) Performance

In the synthesis of regioregular polyalkylthiophenes for organic solar cells, the choice of the alkyl chain length is highly specific. 1-Bromohexane is utilized to introduce the hexyl side chain in P3HT, which provides a specific balance of organic solubility and solid-state interchain packing (π-π stacking). Devices utilizing P3HT routinely achieve power conversion efficiencies of 4-5% (and up to 6.5% with optimized fullerenes). Substituting 1-bromohexane with shorter (butyl) or longer (octyl) bromoalkanes results in polymers that either suffer from poor processability or excessive steric hindrance that disrupts charge carrier mobility.

Evidence DimensionPolymer solubility and photovoltaic efficiency
Target Compound Data1-Bromohexane / Hexyl chain (Optimal solubility, 4-6.5% efficiency)
Comparator Or BaselineButyl or Octyl chains (Suboptimal solubility or disrupted π-π stacking)
Quantified DifferenceThe C6 chain uniquely enables the morphological properties required for high-efficiency bulk heterojunction solar cells.
ConditionsPolymer solar cell active layer fabrication

For materials science procurement, the exact C6 chain length is non-negotiable for meeting the strict charge mobility benchmarks of commercial organic electronics.

Synthesis of Active Pharmaceutical Ingredients (APIs)

Where this compound is the right choice for introducing hexyl groups via SN2 N-alkylation or O-alkylation, offering rapid reaction completion without the high cost of iodides or the sluggish kinetics of chlorides[1].

High-Purity Fluorene Dialkylation

Where this compound is the right choice for producing defect-free dialkylated fluorene precursors in aqueous conditions, achieving superior yields (96%) compared to chlorinated analogs while avoiding fluorenone oxidation byproducts[2].

Manufacturing of Optoelectronic Polymers (e.g., P3HT)

Where this compound is the right choice for synthesizing 3-hexylthiophene monomers, as the C6 chain is strictly required for the optimal solubility and crystallinity of high-efficiency organic photovoltaics .

XLogP3

3.8

Boiling Point

155.3 °C

LogP

3.8 (LogP)

Melting Point

-84.7 °C

UNII

WVA0FAX7GA

GHS Hazard Statements

Aggregated GHS information provided by 97 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (98.97%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (95.88%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (88.66%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (89.69%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (42.27%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

3.90 mmHg

Pictograms

Environmental Hazard Flammable Irritant

Flammable;Irritant;Environmental Hazard

Other CAS

25495-91-4
111-25-1

Wikipedia

1-bromohexane

General Manufacturing Information

Pharmaceutical and medicine manufacturing
Hexane, 1-bromo-: ACTIVE

Dates

Last modified: 08-15-2023
Pavlova et al. Redesigning dehalogenase access tunnels as a strategy for degrading an anthropogenic substrate. Nature Chemical Biology, doi: 10.1038/nchembio.205, published online 23 August 2009 http://www.nature.com/naturechemicalbiology

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